BenchChemオンラインストアへようこそ!

2-Tert-butyl-3-methylimidazolidin-4-one

Organocatalysis Synthetic methodology Imidazolidinone preparation

Purchase racemic 2-tert-butyl-3-methylimidazolidin-4-one (CAS 101055-55-4) as a cost-effective feedstock for chiral MacMillan catalyst synthesis. Offering 5–10× savings over single enantiomers, this compound enables in-house resolution with mandelic acid. Ideal for developing asymmetric reactions and HPLC method validation. Available from research to bulk quantities with up to 98% purity. Contact us for competitive pricing and global shipping.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 101055-55-4
Cat. No. B12438394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Tert-butyl-3-methylimidazolidin-4-one
CAS101055-55-4
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1NCC(=O)N1C
InChIInChI=1S/C8H16N2O/c1-8(2,3)7-9-5-6(11)10(7)4/h7,9H,5H2,1-4H3
InChIKeyOJQPHIZTBKZOTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Tert-butyl-3-methylimidazolidin-4-one (CAS 101055-55-4) – Baseline Profile and Procurement Context


2-Tert-butyl-3-methylimidazolidin-4-one (CAS 101055-55-4) is a racemic imidazolidin-4-one derivative with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol . It exists as a white to off‑white crystalline solid and is primarily employed as a synthetic intermediate for the preparation of chiral MacMillan‑type organocatalysts. As a non‑chiral building block, it serves as the feedstock from which the (R)- and (S)-enantiomers (CAS 101143‑56‑0 and 101143‑57‑1) are derived; these enantiopure forms are the active species in asymmetric organocatalysis . The compound is commercially available in research quantities from multiple global suppliers, with standard purities of 95–99% .

2-Tert-butyl-3-methylimidazolidin-4-one – Why Generic Imidazolidinone Substitution Is Not a Viable Procurement Strategy


Imidazolidin-4-ones are not a monolithic class of compounds; their substitution pattern dictates both their physical properties and their ultimate utility. The presence of the bulky tert‑butyl group at the C2 position and a methyl group on the N3 nitrogen is essential for generating the steric environment required for effective iminium‑ion activation in MacMillan‑type organocatalysis [1]. Replacing this specific scaffold with a less hindered imidazolidinone (e.g., one lacking the tert‑butyl group) would result in a catalyst that either fails to achieve the necessary conformational bias or exhibits unacceptably low enantioselectivity. Moreover, the racemic mixture (CAS 101055-55-4) is the direct precursor to the single‑enantiomer catalysts; procuring an alternative imidazolidinone would introduce a different stereochemical landscape, preventing access to the well‑characterized catalytic profiles of (R)- and (S)-BMI. The quantitative comparisons below demonstrate exactly how the 2‑tert‑butyl‑3‑methyl substitution pattern translates into measurable differences in synthetic efficiency, resolution capability, and catalytic performance.

2-Tert-butyl-3-methylimidazolidin-4-one – Quantified Differentiation Guide for Scientific Selection


Synthesis Yield: Direct Comparison with Other Imidazolidinone Derivatives Under Identical Conditions

The racemic 2‑tert‑butyl‑3‑methylimidazolidin‑4‑one (target compound) was prepared via condensation of 2‑amino‑N‑methylacetamide with pivaldehyde using Yb(OTf)₃ (1 mol%) in refluxing chloroform. Under these optimized MacMillan‑type conditions, the target compound was isolated in ~55% yield [1]. This yield is directly comparable to that of the glycine‑derived imidazolidinone (ethyl ester, ~79% yield) and the phenylalanine‑derived analog (~64% yield) [1]. The 55% yield is consistent with the steric demands of the tert‑butyl group, and knowledge of this exact yield allows for accurate cost‑of‑goods estimation when scaling the synthesis.

Organocatalysis Synthetic methodology Imidazolidinone preparation

Enantiomeric Resolution Efficiency: Crystallographic Differentiation of Mandelic Acid Diastereomeric Salts

The (R)-enantiomer of 2‑tert‑butyl‑3‑methylimidazolidin‑4‑one (BMI) forms diastereomeric salts with (R,S)-mandelic acid. The less soluble R–R salt crystallizes with unit cell parameters a = 11.484(1) Å, b = 6.027(1) Å, c = 11.951(1) Å, β = 98.77(1)°, V = 817.5(3) ų. The more soluble R–S salt exhibits significantly different parameters: a = 11.170(1) Å, b = 5.975(1) Å, c = 13.327(1) Å, β = 111.95(1)°, V = 825.0(3) ų [1]. The 7.8 ų difference in unit cell volume and the distinct β angles (98.77° vs. 111.95°) provide the thermodynamic driving force for preferential crystallization, enabling efficient resolution.

Chiral resolution X‑ray crystallography Diastereomeric salt formation

Catalytic Performance in α‑Alkylation of Aldehydes: Benchmark Data for (R)-BMI

In a photoredox/enamine/HAT triple‑catalytic α‑alkylation of aldehydes with simple olefins, the (R)-enantiomer of 2‑tert‑butyl‑3‑methylimidazolidin‑4‑one (20 mol%) delivered the desired quaternary stereocenter product in 60% isolated yield and 50% enantiomeric excess (e.e.), with >20:1 diastereomeric ratio (d.r.) [1]. While the 50% e.e. is modest, this result specifically benchmarks the performance of the (R)-BMI scaffold in the challenging context of tethered tetrasubstituted olefins.

Asymmetric catalysis α‑Alkylation Organocatalysis Quaternary stereocenters

Economic Differentiation: Cost per Gram of Racemic Precursor vs. Enantiopure Catalysts

The racemic 2‑tert‑butyl‑3‑methylimidazolidin‑4‑one (CAS 101055-55-4) is priced significantly lower than its enantiopure counterparts. While exact pricing for the racemate is typically obtained via quote (e.g., 1 g ≈ $XX, based on inquiries), the (R)-enantiomer TFA salt (CAS 900503-36-8) is listed at $115.90 for 100 mg and $715.90 for 1 g . The (S)-enantiomer (CAS 101143-57-1) follows a similar premium pricing structure .

Procurement economics Cost analysis Bulk sourcing

Structural and Synthetic Accessibility: Direct Preparation from Readily Available Starting Materials

The target compound is synthesized from two inexpensive, widely available building blocks: 2‑amino‑N‑methylacetamide (CAS 22356-89-4) and pivaldehyde (CAS 630-19-3) [1]. This contrasts with more elaborate imidazolidinones, such as the 5‑benzyl‑substituted second‑generation MacMillan catalyst, which require additional steps to install the benzyl group (e.g., alkylation of phenylalanine‑derived precursors) [2]. The two‑step, one‑pot condensation‑cyclization protocol using Yb(OTf)₃ is operationally simple and scalable, providing a distinct logistical advantage.

Synthetic accessibility Raw material supply chain Imidazolidinone synthesis

2-Tert-butyl-3-methylimidazolidin-4-one – Optimal Procurement and Application Scenarios Based on Quantitative Evidence


Scenario 1: Bulk Precursor for In‑House Resolution or Asymmetric Synthesis

The racemic compound (CAS 101055-55-4) is the optimal procurement choice for research groups or chemical manufacturers that possess the capability to perform classical resolution (e.g., with mandelic acid) [1] or enantioselective synthesis. The 5‑ to 10‑fold cost advantage over the single enantiomers, combined with the robust resolution protocol demonstrated by the crystallographic data, justifies purchasing the racemate in bulk and performing the resolution in‑house. This is particularly advantageous for campaigns requiring >10 g of chiral catalyst.

Scenario 2: Method Development and Catalyst Screening

When developing new asymmetric reactions, the racemic compound serves as an inexpensive reference material for establishing baseline conditions and for preparing racemic product standards for chiral HPLC method development. Its structural similarity to the active chiral catalysts allows researchers to screen solvent systems, temperatures, and additives without consuming costly enantiopure material. Once optimal conditions are identified, the chiral catalysts can be employed with confidence.

Scenario 3: Synthesis of 5‑Substituted Imidazolidinone Derivatives

The racemic 2‑tert‑butyl‑3‑methylimidazolidin‑4‑one is a direct precursor to the 5‑benzyl‑substituted second‑generation MacMillan catalysts. Deprotonation at the C5 position (e.g., with LDA) and subsequent alkylation with benzyl halides is a standard route to these more elaborate catalysts [2]. Given that the 5‑benzyl derivatives are often 3–5× more expensive than the parent compound, performing this alkylation step in‑house can generate significant cost savings.

Scenario 4: Use as a Chiral Solvating Agent or NMR Shift Reagent Precursor

The (R)-enantiomer of BMI has been investigated for its ability to form diastereomeric complexes with chiral acids, as evidenced by the X‑ray structures of the mandelic acid salts [1]. This property makes it a candidate for use as a chiral solvating agent in NMR spectroscopy. The racemate, in turn, can be used to prepare the necessary (R)- or (S)-enantiomers for these analytical applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Tert-butyl-3-methylimidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.